molecular formula C18H22FNO3 B4261053 (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate

(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate

Cat. No. B4261053
M. Wt: 319.4 g/mol
InChI Key: AZCONBRGBDCTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is a chemical compound that has gained interest in scientific research due to its potential as a pharmaceutical intermediate. This compound is a derivative of benzylamine, which has been found to have various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. In

Mechanism of Action

The mechanism of action of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is not fully understood. However, it has been suggested that its anti-tumor activity may be related to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death process that is important for maintaining tissue homeostasis and preventing the growth of abnormal cells. (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may also have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate have not been extensively studied. However, it has been reported to have cytotoxic effects on cancer cells, reducing their viability and inducing apoptosis. It has also been found to reduce the production of inflammatory cytokines in vitro. These effects suggest that (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may have potential as a therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate is its potential as a pharmaceutical intermediate. Its anti-tumor and anti-inflammatory activities make it a promising candidate for further drug development. However, one limitation of this compound is its low yield during synthesis. This may make it difficult to produce large quantities for extensive studies.

Future Directions

There are several future directions for the study of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate. Firstly, further studies are needed to fully understand its mechanism of action, particularly in relation to its anti-tumor and anti-inflammatory activities. Secondly, more extensive studies are needed to determine its biochemical and physiological effects in vivo. Thirdly, the potential of (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate as a therapeutic agent for cancer and inflammatory diseases should be further explored. Finally, more efficient synthesis methods should be developed to increase the yield of this compound and allow for larger scale studies.

Scientific Research Applications

(4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate has been studied for its potential use as a pharmaceutical intermediate. It has been reported to have anti-tumor activity in vitro, showing inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Additionally, it has been found to have anti-inflammatory activity, reducing the production of inflammatory cytokines in vitro. These findings suggest that (4-fluorobenzyl)methyl(2,3,4-trimethoxybenzyl)amine trifluoroacetate may have potential as a therapeutic agent for cancer and inflammatory diseases.

properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c1-20(11-13-5-8-15(19)9-6-13)12-14-7-10-16(21-2)18(23-4)17(14)22-3/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCONBRGBDCTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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